

3,4-Dibromobenzaldehyde: A Technical Overview of its Boiling Point and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,4-Dibromobenzaldehyde**

Cat. No.: **B1583856**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromobenzaldehyde is an organic compound that serves as a crucial intermediate in various synthetic pathways.^[1] With the molecular formula C₇H₄Br₂O, this disubstituted benzaldehyde is a valuable building block in the synthesis of pharmaceuticals, dyes, and pesticides.^[1] Its utility in organic synthesis, particularly in the preparation of complex molecules like isomeric branched π-conjugated systems, underscores the importance of accurately characterizing its physical and chemical properties.^[2] This guide provides an in-depth look at the boiling point of **3,4-Dibromobenzaldehyde**, alongside a summary of its key physicochemical data and relevant experimental protocols.

Physicochemical Data

A comprehensive understanding of a compound's physical properties is fundamental for its application in research and development. The table below summarizes the key quantitative data for **3,4-Dibromobenzaldehyde**.

Property	Value	Source(s)
Boiling Point	~277 °C	[1]
303.6 ± 27.0 °C (Predicted)	[3]	
Melting Point	67-69 °C	[3]
70-73 °C	[1]	
Molecular Weight	263.91 g/mol	[4][5]
Density	~2.16 g/cm ³	[1]
Appearance	Colorless crystal or white crystalline powder	[1]
Solubility	Insoluble in water; Soluble in ethanol and dichloromethane	[1][6]
CAS Number	74003-55-7	[4]

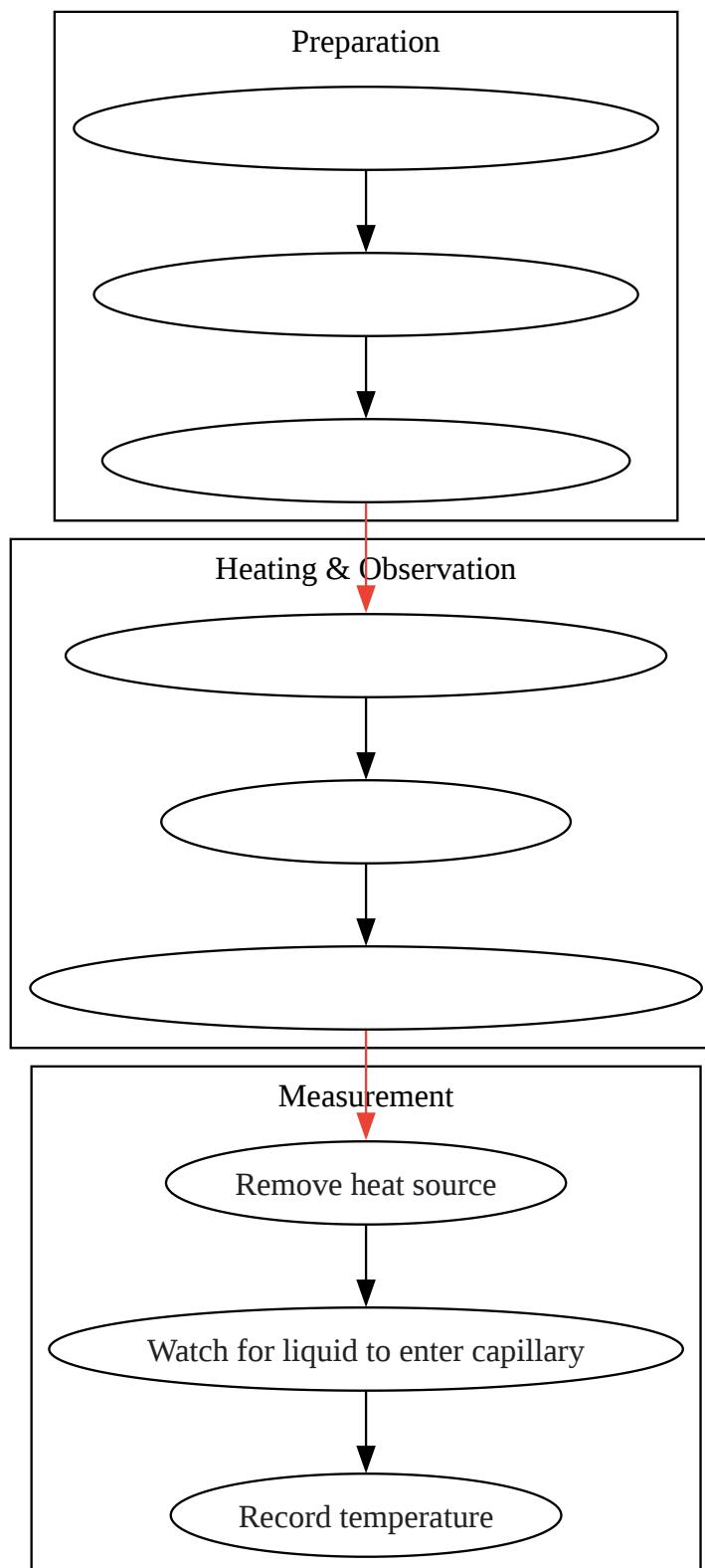
Boiling Point Determination

The boiling point is a critical physical constant for the characterization and purification of compounds. For **3,4-Dibromobenzaldehyde**, reported values for its boiling point vary, with one source citing approximately 277°C and another providing a predicted value of 303.6 ± 27.0 °C. [1][3] This discrepancy highlights the importance of experimental verification.

Given that **3,4-Dibromobenzaldehyde** is a solid at room temperature, standard micro-scale techniques are most appropriate for an accurate determination of its boiling point.

Experimental Protocol: Thiele Tube Method for Boiling Point Determination

The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid or a molten solid.[7][8] It relies on the principle that the boiling point is the temperature at which the vapor pressure of the substance equals the atmospheric pressure.[7][9]


Materials:

- **3,4-Dibromobenzaldehyde** sample
- Thiele tube filled with mineral oil[8][10]
- Thermometer
- Small test tube (e.g., Durham tube)[7]
- Capillary tube (sealed at one end)[7]
- Rubber band or slice of rubber tubing[8]
- Bunsen burner or other heat source[7]

Procedure:

- Sample Preparation: Place a small amount of **3,4-Dibromobenzaldehyde** into the small test tube, enough to form a melt of about 1-2 cm in height.[10]
- Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[7]
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb. The rubber band should be positioned well above the level of the mineral oil in the Thiele tube to prevent it from degrading in the hot oil.[7][9]
- Heating: Insert the thermometer and attached sample tube into the Thiele tube. The sample should be positioned near the middle of the oil bath.[7] Gently heat the side arm of the Thiele tube with a small flame, promoting oil circulation and ensuring uniform heating.[7][8]
- Observation: As the temperature rises, the solid will melt. Continue heating. A slow, steady stream of bubbles will begin to emerge from the open end of the capillary tube as the air inside expands. As the temperature approaches the boiling point, this stream of bubbles will become rapid and continuous.[9][10]

- Boiling Point Reading: Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.[7][10] The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7][11] Record this temperature.

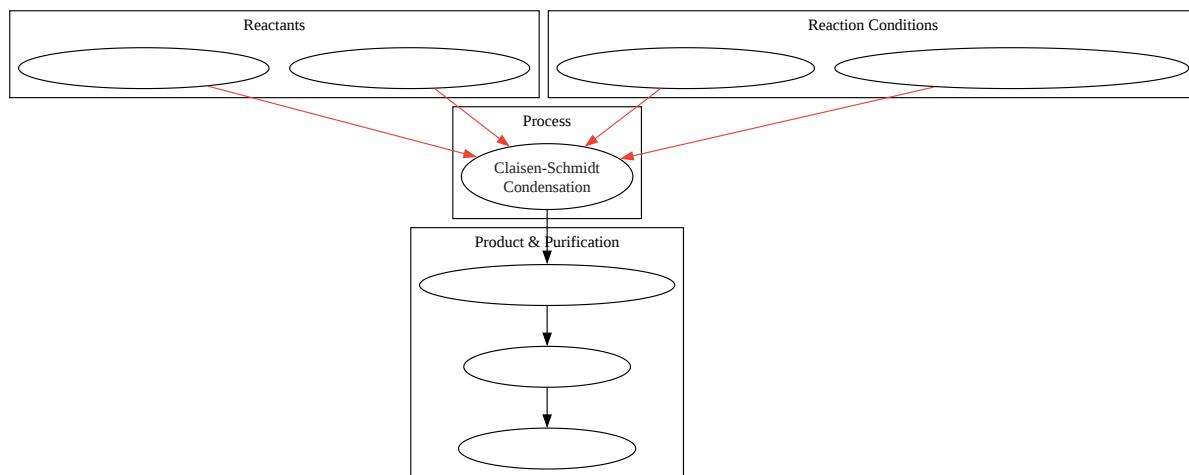
[Click to download full resolution via product page](#)

Application in Synthesis: Aldol Condensation

3,4-Dibromobenzaldehyde is a versatile reagent in organic synthesis. One common application is in the Claisen-Schmidt condensation, a type of aldol condensation, to form chalcones.[12][13] Chalcones are precursors to flavonoids and other biologically active compounds.[12][14]

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes a general procedure for the synthesis of a chalcone from **3,4-Dibromobenzaldehyde** and a suitable acetophenone derivative.


Materials:

- **3,4-Dibromobenzaldehyde**
- An appropriate acetophenone (e.g., acetophenone, 4'-chloroacetophenone)
- Sodium hydroxide (NaOH)
- Ethanol
- Mortar and pestle (for solvent-free methods) or reaction flask
- Filtration apparatus

Procedure (Solvent-Free Example):

- Grinding: In a mortar, combine one equivalent of **3,4-Dibromobenzaldehyde**, one equivalent of the chosen acetophenone, and one equivalent of solid sodium hydroxide.[15]
- Reaction: Grind the mixture with a pestle for approximately ten minutes. The reaction mixture will typically form a paste or solid.[15]
- Isolation: Add water to the mortar to triturate the solid product.

- Purification: Collect the crude chalcone product by suction filtration and wash it with water to remove any unreacted starting materials and sodium hydroxide.[15] The product can be further purified by recrystallization, often from 95% ethanol.[12][15]
- Characterization: The final product's identity and purity can be confirmed using techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (NMR, IR).[15]

[Click to download full resolution via product page](#)

Safety Information

3,4-Dibromobenzaldehyde is an irritant.[\[1\]](#) It is known to cause skin and eye irritation and may cause respiratory irritation.[\[4\]](#) Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[\[1\]](#) All manipulations should be performed in a well-ventilated area or a chemical fume hood.[\[1\]](#) In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 3,4-Dibromobenzaldehyde | 74003-55-7 [chemicalbook.com]
- 3. 3,4-Dibromobenzaldehyde CAS#: 74003-55-7 [m.chemicalbook.com]
- 4. 3,4-Dibromobenzaldehyde | C7H4Br2O | CID 622053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 74003-55-7 CAS MSDS (3,4-Dibromobenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thiele tube - Wikipedia [en.wikipedia.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. chymist.com [chymist.com]
- 11. youtube.com [youtube.com]
- 12. jetir.org [jetir.org]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. chemrevlett.com [chemrevlett.com]
- 15. rsc.org [rsc.org]

- To cite this document: BenchChem. [3,4-Dibromobenzaldehyde: A Technical Overview of its Boiling Point and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583856#3-4-dibromobenzaldehyde-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com